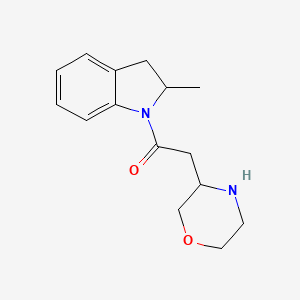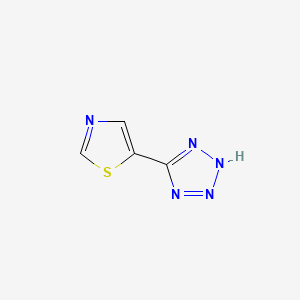
N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide is a chemical compound that features a naphthalene ring bonded to a carboxamide group, which is further connected to a pyridine ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with pyridin-4-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives at the pyridine ring.
科学的研究の応用
N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar structural features.
N,N’-bis(pyridin-3-ylmethyl)naphthalene-2,6-dicarboxamide: Another naphthalene-based compound with pyridine substituents.
Uniqueness
N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide is unique due to its specific structural arrangement, which allows it to form stable coordination complexes and exhibit distinct chemical and biological properties
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17(19-12-13-8-10-18-11-9-13)16-7-3-5-14-4-1-2-6-15(14)16/h1-11H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVJBQDIKOEKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(1,3-Thiazole-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602255.png)
![2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B7602261.png)
![2-[4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholin-3-yl]acetic acid](/img/structure/B7602269.png)
![2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B7602274.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholin-3-yl]acetic acid](/img/structure/B7602282.png)


![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-morpholin-3-ylethanone](/img/structure/B7602303.png)
![N-[2-(aminomethyl)phenyl]-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B7602305.png)

![N-(2-methyl-3H-benzimidazol-5-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B7602322.png)
![N-[2-(aminomethyl)phenyl]-2-cyclohexyl-N-methylacetamide](/img/structure/B7602328.png)

![5-Acetyl-3-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7602345.png)
